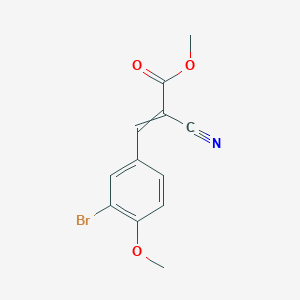

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate, also known as Methyl Cyanoacrylate, is a type of cyanoacrylate adhesive commonly used in scientific research. It is a colorless liquid that polymerizes quickly in the presence of moisture, forming a strong bond between two surfaces. Methyl Cyanoacrylate has a wide range of applications in scientific research, including in the synthesis of new compounds, the development of new materials, and the study of biochemical and physiological processes.

Mechanism of Action

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate works by forming a strong bond between two surfaces through a process known as polymerization. When exposed to moisture, the cyanoacrylate monomers react with water molecules to form long chains of polymerized cyanoacrylate. This process generates heat and releases small amounts of cyanoacetate, a byproduct of the reaction.

Biochemical and Physiological Effects

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, exposure to large amounts of Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate can cause irritation to the eyes, skin, and respiratory system. In addition, Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate can react with certain chemicals and cause fires or explosions.

Advantages and Limitations for Lab Experiments

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate has several advantages for use in lab experiments. It is a fast-acting adhesive that can be used to bond a wide range of materials, including plastics, metals, and ceramics. Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate is also easy to use and can be applied in small quantities using a pipette or syringe.

However, Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate has some limitations for lab experiments. It is not suitable for use in high-temperature environments or in the presence of strong acids or bases. In addition, Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate can be difficult to remove once it has bonded to a surface, which can make it challenging to clean lab equipment.

Future Directions

There are several future directions for the use of Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate in scientific research. One potential application is in the development of new adhesives and coatings for medical devices. Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate has been shown to be biocompatible, which makes it a promising candidate for use in medical applications.

Another potential direction is in the study of the mechanisms of polymerization. Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate is a fast-acting adhesive that can bond a wide range of materials, making it a useful tool for studying the properties of polymers and other materials.

Conclusion

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate is a versatile adhesive that has a wide range of applications in scientific research. It is a fast-acting adhesive that can bond a wide range of materials, including plastics, metals, and ceramics. Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate has low toxicity and is generally considered safe for use in lab experiments. However, it has some limitations and is not suitable for use in high-temperature environments or in the presence of strong acids or bases. There are several future directions for the use of Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate in scientific research, including in the development of new adhesives and coatings for medical devices, and in the study of the mechanisms of polymerization.

Synthesis Methods

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate can be synthesized through the reaction of cyanoacetic acid with formaldehyde, followed by the addition of 3-bromo-4-methoxyphenylacetonitrile. The resulting product is a colorless liquid that can be purified through distillation or chromatography.

Scientific Research Applications

Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate has a wide range of applications in scientific research. It is commonly used in the synthesis of new compounds, particularly those with potential pharmaceutical applications. Methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate Cyanoacrylate can also be used in the development of new materials, such as adhesives, coatings, and polymers.

properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H10BrNO3/c1-16-11-4-3-8(6-10(11)13)5-9(7-14)12(15)17-2/h3-6H,1-2H3 |

InChI Key |

UCKJLRXDNWBTDT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)

![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)

![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)

![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)

![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)

![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)

![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)